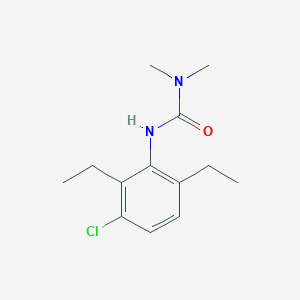
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU belongs to the class of phenylurea herbicides and is widely used as a selective herbicide to control weeds in crops such as soybean, cotton, and rice.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants by disrupting the electron transport chain. 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea binds to the D1 protein in the photosystem II complex, leading to the production of reactive oxygen species and ultimately cell death in the target plants.
Biochemical and Physiological Effects:
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been shown to have both biochemical and physiological effects on plants. Biochemically, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea inhibits the activity of the photosystem II complex, leading to a decrease in the production of ATP and NADPH. Physiologically, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea causes chlorosis and necrosis in the target plants, ultimately leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has several advantages for use in lab experiments, including its high selectivity for target plants and its ability to be easily synthesized. However, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea. One potential area of research is the development of new synthesis methods for 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea that are more efficient and environmentally friendly. Another area of research is the exploration of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea's potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the potential environmental impact of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea and to develop strategies to minimize its negative effects.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea involves several steps, including the reaction of 3-chloro-2,6-diethylphenyl isocyanate with dimethylamine, followed by the addition of hydrogen chloride to form the final product. The purity of the synthesized 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea is crucial for its applications in scientific research.
Aplicaciones Científicas De Investigación
3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been extensively studied for its potential applications in various fields, including agriculture, environmental science, and medicinal chemistry. In agriculture, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea is used as a selective herbicide to control weeds and improve crop yields. In environmental science, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has been used to remove pollutants from water and soil. In medicinal chemistry, 3-(3-Chloro-2,6-diethylphenyl)-1,1-dimethylurea has shown promising results in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-(3-chloro-2,6-diethylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-5-9-7-8-11(14)10(6-2)12(9)15-13(17)16(3)4/h7-8H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVEOJCTZEZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


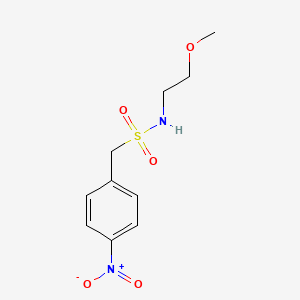
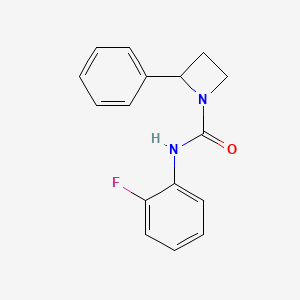
![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
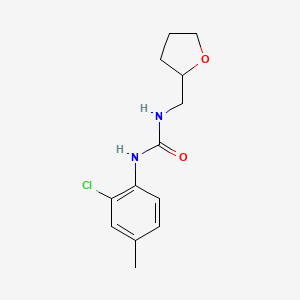
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
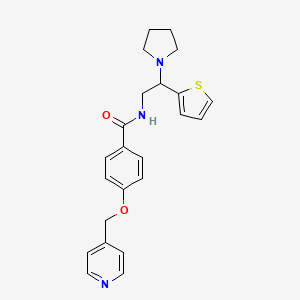
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)

![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)

